
3-(4-fluorophenoxy)-N-phenethylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-fluorophenoxy)-N-phenethylpropane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are commonly used in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a propane chain with a sulfonamide group at one end and a fluorophenoxy group at the other. The exact structure would depend on the specific locations of these groups on the propane chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the sulfonamide group could influence properties like solubility, melting point, and stability .科学的研究の応用
Fuel Cell Applications
A new sulfonated side-chain grafting unit containing two or four sulfonic acid groups was synthesized for use in fuel cell applications. The sulfonated polymers exhibited high proton conductivity and showed promise as polyelectrolyte membrane materials for fuel cells, displaying proton conductivities in the range of 34−147 and 63−125 mS/cm (Kim, Robertson, & Guiver, 2008).
Proton Exchange Membranes
Sulfonated block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These copolymers demonstrated higher or comparable proton conductivity to perfluorinated ionomer membranes like Nafion, indicating their potential as effective proton exchange membranes (Bae, Miyatake, & Watanabe, 2009).
Environmental and Biological Sciences
A reaction-based fluorescent probe was developed for the selective detection of thiophenols over aliphatic thiols. This advancement is significant for chemical, biological, and environmental sciences, facilitating highly sensitive and selective detection techniques for relevant toxic benzenethiols and biologically active aliphatic thiols (Wang, Han, Jia, Zhou, & Deng, 2012).
Polymer Electrolyte Membranes
Fluorine-containing poly(arylene ether nitrile)s were investigated for their application in fuel cells. The sulfonation reaction introduced sulfonic groups into the polymer, enhancing its proton conductivity and dimensional stability, making it a viable alternative for use in fuel cells (Sakaguchi, Takase, Omote, Asako, & Kimura, 2013).
Antibacterial and Antifungal Activity
Sulfonamide-derived new ligands and their transition metal complexes were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to significant activity against various bacterial and fungal strains, highlighting their potential in medicinal chemistry and drug development (Chohan & Shad, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c18-16-7-9-17(10-8-16)22-13-4-14-23(20,21)19-12-11-15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFGCPHSAVALMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


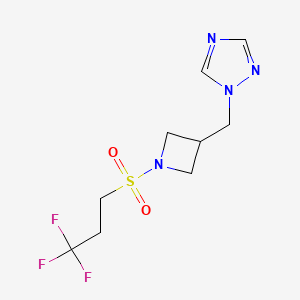
![4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B2999440.png)
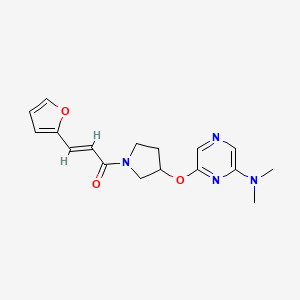
![N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2999444.png)
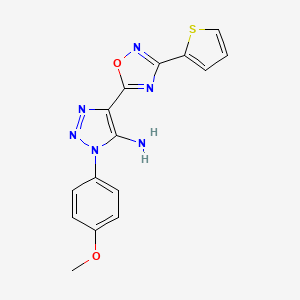
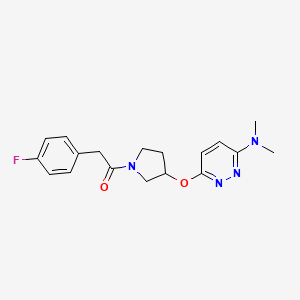

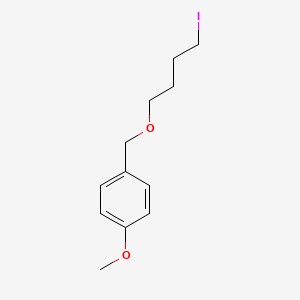

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)
![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)
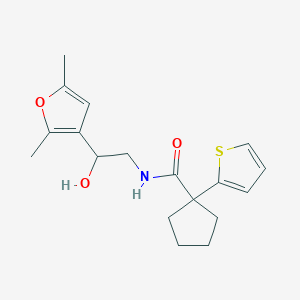
![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)